N-benzyl-2-(4-{(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)acetamide
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Overview
Description
N~1~-BENZYL-2-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a chlorophenyl group, and a pyrimidinylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrimidinylidene structure. This is followed by the introduction of the chlorophenyl group and the benzyl group through various organic reactions such as nucleophilic substitution and condensation reactions. The final step involves the formation of the ethoxyphenoxyacetamide moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis process. The use of catalysts and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted products.
Scientific Research Applications
N~1~-BENZYL-2-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular functions, making it a valuable tool for studying biological processes and developing new therapies.
Comparison with Similar Compounds
Similar Compounds
N~1~-BENZYL-2-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-METHOXYPHENOXY)ACETAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
N~1~-BENZYL-2-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-HYDROXYPHENOXY)ACETAMIDE: Similar structure but with a hydroxyl group instead of an ethoxy group.
Uniqueness
The uniqueness of N1-BENZYL-2-(4-{[1-(3-CHLOROPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-ETHOXYPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H24ClN3O6 |
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Molecular Weight |
534.0 g/mol |
IUPAC Name |
N-benzyl-2-[4-[(Z)-[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-ethoxyphenoxy]acetamide |
InChI |
InChI=1S/C28H24ClN3O6/c1-2-37-24-14-19(11-12-23(24)38-17-25(33)30-16-18-7-4-3-5-8-18)13-22-26(34)31-28(36)32(27(22)35)21-10-6-9-20(29)15-21/h3-15H,2,16-17H2,1H3,(H,30,33)(H,31,34,36)/b22-13- |
InChI Key |
YXMYUMJLCLUPHZ-XKZIYDEJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl)OCC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl)OCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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